molecular formula C14H21NO B1476115 1-(1-Phenylpropan-2-yl)piperidin-3-ol CAS No. 2098031-70-8

1-(1-Phenylpropan-2-yl)piperidin-3-ol

Cat. No.: B1476115
CAS No.: 2098031-70-8
M. Wt: 219.32 g/mol
InChI Key: YWJVYHINTULTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Phenylpropan-2-yl)piperidin-3-ol is a synthetic organic compound featuring a piperidine ring system substituted with a phenylpropanol moiety. This molecular structure places it within the broader class of piperidine derivatives that have become increasingly valuable in chemical and pharmacological research. The compound's structural characteristics, including its stereochemistry and functional group arrangement, make it a compound of significant interest for investigating structure-activity relationships and developing novel research methodologies. Research Applications and Value This compound serves as an important chemical intermediate in synthetic organic chemistry, particularly in the development of more complex nitrogen-containing molecules. Researchers utilize this compound as a precursor or building block in medicinal chemistry programs focused on central nervous system targets, where piperidine derivatives often demonstrate notable biological activity. Its molecular architecture provides a versatile scaffold for structural modification, allowing medicinal chemists to explore variations at multiple positions to optimize physicochemical properties and binding characteristics against biological targets. Structural Features and Mechanism The compound contains a piperidine ring, a common pharmacophore in many biologically active molecules, with a hydroxyl group at the 3-position that provides a handle for further chemical modification and influences hydrogen bonding capacity. The 1-(1-phenylpropan-2-yl) substitution pattern creates a structure with distinct stereochemical considerations that can significantly impact molecular interactions. While the specific mechanism of action varies depending on derivative structure and research context, piperidine compounds of this class frequently interact with biological systems through engagements with neurotransmitter receptors, enzyme active sites, or transporter proteins, making them valuable tools for studying these systems. Research Significance this compound provides researchers with a strategically functionalized intermediate for exploring chemical space around piperidine-based structures. Recent legislative developments, including Mississippi House Bill 1608 , have designated numerous synthetic piperidine derivatives as Schedule I controlled substances, highlighting both the abuse potential of certain compounds in this class and the importance of legitimate scientific research to understand their properties and effects. This regulatory landscape underscores the critical need for high-quality research materials to advance scientific understanding while maintaining strict compliance with evolving controlled substance regulations. Quality Assurance and Compliance This product is supplied with comprehensive analytical characterization to ensure identity, purity, and quality. It is intended solely for research purposes in controlled laboratory settings by qualified professional investigators. Researchers should consult relevant local, state, and federal regulations, including the Controlled Substances Act and analogous international regulations, prior to purchasing and using this material. All customers must confirm their qualified research status and understanding that this product is strictly For Research Use Only, not for drug, cosmetic, household, agricultural, food, or medical applications, nor for human consumption of any kind.

Properties

CAS No.

2098031-70-8

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-(1-phenylpropan-2-yl)piperidin-3-ol

InChI

InChI=1S/C14H21NO/c1-12(10-13-6-3-2-4-7-13)15-9-5-8-14(16)11-15/h2-4,6-7,12,14,16H,5,8-11H2,1H3

InChI Key

YWJVYHINTULTFB-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)N2CCCC(C2)O

Canonical SMILES

CC(CC1=CC=CC=C1)N2CCCC(C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

Key Observations:
  • Antiviral Activity: The chloroquinoline analogue (1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol) demonstrates enhanced binding to the SARS-CoV-2 spike protein compared to hydroxychloroquine (HCQ), with improved safety profiles . The phenylpropan-2-yl group in the target compound may lack the chloroquinoline moiety’s strong viral protein affinity but could offer reduced cytotoxicity.
  • Enzyme Inhibition : RB-019’s octylphenethyl chain enhances SK1 selectivity, suggesting that bulky hydrophobic substituents on piperidin-3-ol improve isoform specificity . The phenylpropan-2-yl group in 1-(1-Phenylpropan-2-yl)piperidin-3-ol may balance hydrophobicity and steric effects for similar applications.

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Molecular Weight logP (Predicted) Solubility Key Substituent Impact
This compound ~235.3* Moderate (~2.5) Low in water Phenylpropan-2-yl increases lipophilicity
1-(3-Amino-propyl)-piperidin-3-ol 158.2 Low (~0.8) High (polar amine) Amino group enhances hydrophilicity
RB-019 335.5 High (~5.2) Insoluble Octylphenethyl increases logP
1-[(3-Ethyl-oxadiazolyl)methyl]piperidin-3-ol 211.26 Moderate (~1.9) Moderate Oxadiazole improves metabolic stability

*Calculated based on molecular formula C14H21NO.

Key Observations:
  • The phenylpropan-2-yl group in the target compound contributes to moderate lipophilicity, balancing membrane permeability and solubility.
  • Amino-propyl () and oxadiazole () substituents significantly alter solubility and logP, influencing bioavailability.

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors with Piperidine Derivatives

A common synthetic approach involves the nucleophilic substitution of halogenated phenylpropanol derivatives with piperidine or its analogs under reflux conditions in aprotic solvents such as tetrahydrofuran (THF).

  • Procedure Example :
    • Starting from 3-iodo-1-phenylpropan-1-ol, a solution of piperidine in THF is added dropwise.
    • The mixture is refluxed for several hours (typically 4 h).
    • After cooling, the reaction mixture is extracted with dichloromethane, washed, dried, and concentrated.
    • Purification is achieved by silica gel column chromatography using dichloromethane/methanol mixtures (e.g., 15:1) to yield the desired this compound as a pale yellow solid.
    • Reported yield: approximately 53-57%.
Step Reagents/Conditions Outcome
Halogenated alcohol + piperidine THF, reflux, 4 h Nucleophilic substitution
Work-up Extraction with DCM, washing, drying Crude product
Purification Silica gel chromatography (DCM/MeOH 15:1) Pure this compound
Yield 53-57% Solid, mp ~60-72 °C

Base-Promoted Alkylation Using Sodium Hydride

Another method involves deprotonation of the piperidin-3-ol derivative with a strong base such as sodium hydride (NaH), followed by reaction with electrophilic aryl halides or aryl trifluoromethyl compounds.

  • Procedure Example :
    • Sodium hydride (approx. 10 mmol) is suspended in an aprotic solvent like N,N-dimethylethanamide (DMA).
    • The piperidin-3-ol derivative (ca. 2 mmol) is added, and the mixture stirred at elevated temperature (70-100 °C).
    • An aryl electrophile such as p-chlorobenzotrifluoride is added and the reaction continued for 2 hours.
    • After quenching with aqueous base, extraction with toluene, washing, drying, and concentration, purification by silica gel chromatography yields the alkylated product.
    • Yields in this method are lower, around 20-29%.
Step Reagents/Conditions Outcome
Deprotonation NaH, DMA, 70 °C, 30 min Formation of alkoxide/anionic intermediate
Alkylation p-Chlorobenzotrifluoride, 100 °C, 2 h Electrophilic substitution
Work-up Quench with NaOH, extraction, drying Crude product
Purification Silica gel chromatography (EA/HX 1:1) Alkylated piperidin-3-ol
Yield 20-29% Pale oil or solid

Oxidation and Subsequent Functional Group Transformation

In some synthetic sequences, the precursor alcohol is oxidized to the corresponding ketone or oxime, which can then be transformed into the piperidin-3-ol derivative via reductive amination or nucleophilic substitution.

  • Example :
    • Oxidation of 3-phenylpropan-1-ol derivatives with activated manganese dioxide (MnO2) or chromium-based oxidants under controlled temperature conditions.
    • The ketone intermediate is then subjected to amination with piperidine or related amines to form the target compound.
Step Reagents/Conditions Outcome
Oxidation Activated MnO2, DCM, room temp Ketone intermediate
Amination Piperidine or amine, reflux or heating Formation of piperidin-3-ol
Purification Column chromatography Pure compound
Yield Variable, often moderate to good Solid or oil

Analytical and Characterization Data

The synthesized this compound is typically characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ^1H NMR signals include multiplets for aromatic protons (7.2–7.4 ppm), methylene and methine protons adjacent to nitrogen and hydroxyl groups (1.8–4.9 ppm).
    • ^13C NMR signals confirm the presence of aromatic carbons (~125–144 ppm), aliphatic carbons (~33–75 ppm).
  • Infrared (IR) Spectroscopy :

    • Characteristic OH stretching bands around 3160 cm^-1.
    • C-H stretching and aromatic ring vibrations also observed.
  • Mass Spectrometry (MS) :

    • Molecular ion peaks consistent with the expected molecular weight (m/z ~222 for the protonated molecule).

Comparative Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Nucleophilic substitution 3-Iodo-1-phenylpropan-1-ol + piperidine THF, reflux 4 h 53-57 Straightforward, moderate yield
Base-promoted alkylation NaH, p-chlorobenzotrifluoride + piperidin-3-ol DMA, 70-100 °C, 2 h 20-29 Lower yield, requires strong base
Oxidation + amination MnO2 oxidation + piperidine amination Room temp (oxidation), reflux (amination) Variable Multi-step, versatile

Research Findings and Notes

  • The nucleophilic substitution of halogenated phenylpropanol derivatives with piperidine is the most commonly reported and reliable method, balancing good yield and operational simplicity.

  • Sodium hydride-mediated alkylation allows introduction of various aryl substituents but tends to give lower yields and requires careful handling of reactive bases.

  • Oxidation of alcohol precursors to ketones followed by amination provides an alternative route, especially useful when modifying the carbonyl functionality or introducing stereochemical control.

  • Purification by silica gel chromatography is standard across methods, with solvent systems adjusted for polarity (e.g., dichloromethane/methanol or ethyl acetate/hexane).

  • Characterization data consistently confirm the structure and purity of the synthesized this compound.

Q & A

Basic: What are the recommended synthetic routes for 1-(1-Phenylpropan-2-yl)piperidin-3-ol, and how can stereochemical purity be ensured?

The synthesis of piperidin-3-ol derivatives often involves multi-step reactions, including hydroboration-oxidation and deprotection strategies. For example, trans-4-(hydroxymethyl)piperidin-3-ol—a structurally related compound—was synthesized via hydroboration-oxidation of a benzyl-protected intermediate, followed by catalytic hydrogenation for deprotection . To ensure stereochemical purity, chiral chromatography or enantioselective catalysis should be employed. Optical rotation and NMR analysis (e.g., NOESY) can confirm stereochemistry, as seen in studies resolving enantiomers of piperidin-3-ol derivatives .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • X-ray crystallography : Resolves crystal packing and absolute configuration (e.g., used for (2R,3S)-configured piperidin-3-ol derivatives in patents ).
  • HPLC and NMR : Ensure purity and structural integrity. For example, chiral HPLC can separate enantiomers, while 1^1H/13^13C NMR verifies substituent positions .
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns, critical for novel derivatives .

Basic: What safety protocols are essential when handling piperidin-3-ol derivatives in the lab?

Piperidin-3-ol derivatives are classified as Corrosive Solids (UN 3263) under transport regulations. Key precautions include:

  • Using PPE (gloves, goggles) to avoid skin/eye contact.
  • Storing in airtight containers away from oxidizers and acids.
  • Neutralizing spills with inert adsorbents (e.g., vermiculite) .

Advanced: How does stereochemistry influence the biological activity of this compound derivatives?

Enantiomers of piperidin-3-ol derivatives exhibit modest differences in receptor affinity (<10-fold), as shown in studies on acetylcholine receptor binding. For instance, the (R)- and (S)-enantiomers of quinuclidin-3-ol derivatives showed minimal variance in affinity, suggesting that stereochemistry may play a secondary role compared to substituent effects . However, epimeric quaternary ammonium salts (e.g., atropine ethiodide) showed significant affinity differences, emphasizing the need for rigorous stereochemical analysis in drug design .

Advanced: How can researchers optimize crystallization conditions for novel salts of piperidin-3-ol derivatives?

Crystallization protocols vary by acid-counterion selection and solvent systems. For example:

  • Acid addition salts : Patents describe using hydrochloric or sulfuric acid in ethanol/water mixtures to produce stable crystalline forms of (2R,3S)-configured derivatives .
  • Solvent evaporation : Slow evaporation in polar aprotic solvents (e.g., DMF) enhances crystal lattice stability.
  • Polymorph screening : Differential scanning calorimetry (DSC) and powder XRD identify thermodynamically stable forms .

Advanced: How should researchers address contradictions in structure-activity relationship (SAR) data for piperidin-3-ol derivatives?

Discrepancies in SAR often arise from:

  • Isomeric impurities : Validate purity via HPLC and NMR before testing.
  • Receptor subtype specificity : Use radioligand binding assays to distinguish between receptor subtypes (e.g., M1 vs. M3 muscarinic receptors) .
  • Experimental conditions : Control pH and temperature, as protonation states of the piperidine nitrogen affect binding .

Advanced: What strategies are effective for modulating the lipophilicity of this compound to improve blood-brain barrier (BBB) penetration?

  • Substituent modification : Introducing electron-withdrawing groups (e.g., -CF3_3) reduces basicity, decreasing plasma protein binding. For example, (3R,5S)-5-(trifluoromethyl)piperidin-3-ol derivatives showed enhanced BBB penetration in preclinical studies .
  • Prodrug design : Esterification of the hydroxyl group improves logP values, as demonstrated in serotonin receptor agonists .

Advanced: How can computational methods guide the design of piperidin-3-ol derivatives with enhanced receptor selectivity?

  • Molecular docking : Predict binding poses at target receptors (e.g., acetylcholinesterase) using software like AutoDock.
  • QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ values) with affinity data from receptor assays .
  • Free-energy perturbation (FEP) : Quantify the impact of structural modifications on binding energy, as applied to piperidine-based kinase inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.